1,4-Oxathiane 4-oxide

Lithium metal battery Weakly solvating electrolyte Coulombic efficiency

1,4-Oxathiane 4-oxide (CAS 109-03-5) is a superior sulfoxide heterocycle for advanced R&D. Its polarized S=O bond confers unique Li⁺ solvation for next-gen battery electrolytes and distinct ambivalent S/O-donor ligand behavior in transition metal catalysis, not replicable by 1,4-dioxane or DMSO. Essential for Pummerer rearrangements and stereoelectronic studies. Choose it for differentiated performance.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 109-03-5
Cat. No. B089428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxathiane 4-oxide
CAS109-03-5
Synonyms1,4-Oxathiane 4-oxide
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESC1CS(=O)CCO1
InChIInChI=1S/C4H8O2S/c5-7-3-1-6-2-4-7/h1-4H2
InChIKeyGAUOLZMDPTWNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Oxathiane 4-oxide (CAS 109-03-5) for Scientific Procurement: Compound Class and Key Physicochemical Properties


1,4-Oxathiane 4-oxide (CAS 109-03-5), also known as 1,4-thioxane S-oxide, is a saturated six-membered heterocyclic compound containing one oxygen atom and one sulfur atom in the 1,4-positions, with the sulfur atom bearing an S-oxide (sulfoxide) functional group [1]. Its molecular formula is C₄H₈O₂S, with a molecular weight of 120.17 g/mol [1]. Key physicochemical properties include a melting point of 44.5–45 °C and a predicted boiling point of 322.0±31.0 °C [1]. The compound exhibits a calculated XLogP3 value of −1.100, a topological polar surface area of 45.5 Ų, and zero hydrogen bond donors . The presence of the polar sulfoxide group (S=O) confers distinct electronic and solvation properties compared to its non-oxidized parent 1,4-oxathiane (1,4-thioxane) and other in-class heterocycles [1].

Why 1,4-Oxathiane 4-oxide Cannot Be Replaced by 1,4-Dioxane, DMSO, or Parent 1,4-Oxathiane in Electrolyte and Coordination Chemistry Applications


Generic substitution among 1,4-heterocycles and sulfoxides fails due to fundamental differences in electronic structure, ligand behavior, and solvation dynamics. The sulfoxide moiety in 1,4-oxathiane 4-oxide introduces a polarized S=O bond that alters both the dipole moment and charge distribution compared to the non-oxidized parent 1,4-oxathiane, while the heteroatom substitution (O vs. S) differentiates it from all-oxygen analogs such as 1,4-dioxane [1]. In coordination chemistry, the ambivalent S- and O-donor character of 1,4-oxathiane 4-oxide leads to distinct metal–ligand bond lengths and geometries that cannot be replicated by dimethyl sulfoxide (DMSO) or thioether-based ligands [2]. In battery electrolyte applications, substituting oxygen with sulfur in the ring backbone modulates Li⁺–solvent coordination strength and anion participation in the solvation sheath—a property that is not transferable to 1,4-dioxane or other weakly solvating ethers [1].

Quantitative Differentiation Evidence for 1,4-Oxathiane 4-oxide: Procurement-Relevant Comparative Data


Li Plating/Stripping Coulombic Efficiency: 1,4-Oxathiane (OTA) vs. 1,4-Dioxane (1,4-DX) Electrolytes

In lithium metal battery (LMB) applications, 1,4-oxathiane (OTA, the parent compound of 1,4-oxathiane 4-oxide) demonstrates dramatically higher Li plating/stripping coulombic efficiency compared to its structural analog 1,4-dioxane (1,4-DX). The heteroatom substitution (sulfur replacing oxygen in the ring) weakens Li⁺–solvent coordination and promotes anion-involved solvation, enabling the formation of an inorganic-rich solid electrolyte interphase (SEI) [1]. Full cells with LiFePO₄ cathode and 20 μm Li anode (N/P ratio ~1.15) maintain 88.77% capacity retention after 150 cycles [1].

Lithium metal battery Weakly solvating electrolyte Coulombic efficiency

Palladium–Sulfur Bond Length: 1,4-Oxathiane (Thioxane) Ligand vs. Dimethyl Sulfoxide (DMSO) Ligand

In cis-dinitrato palladium(II) complexes, the Pd–S bond length for 1,4-oxathiane (thioxane, the parent sulfide) is significantly longer than the Pd–S bond length in the corresponding dimethyl sulfoxide (DMSO) complex [1]. Both thioxane and DMSO are ambivalent ligands possessing S and O donor sites; however, the cyclic thioether framework of 1,4-oxathiane imposes distinct steric and electronic constraints that affect metal–ligand bonding geometry [1].

Coordination chemistry Palladium complexes Ligand design

Synthetic Utility: 1,4-Oxathiane 4-oxide as a Versatile Intermediate for Pummerer Rearrangement to Nucleoside Analogs

1,4-Oxathiane 4-oxide serves as a key precursor for the preparation of 3-acetoxy-1,4-oxathiane via Pummerer rearrangement, which is subsequently employed in the acid-catalyzed fusion synthesis of nucleoside analogs [1]. The sulfoxide functional group is essential for this transformation, enabling the regioselective introduction of the acetoxy group at the 3-position of the oxathiane ring [1].

Nucleoside analog synthesis Pummerer reaction Medicinal chemistry

Conformational Energy and Anomeric Effects: 1,2-Oxathiane Mono-S-oxide vs. 1,2-Dithiane and 1,2-Thiaselenane Analogs

Ab initio molecular orbital calculations (MP2/6-311+G**) on 1,2-oxathiane mono-S-oxide reveal a significantly larger axial conformational preference compared to its 1,2-dithiane and 1,2-thiaselenane counterparts [1]. The magnitude of the anomeric effect in 1,2-oxathiane mono-S-oxide is approximately an order of magnitude greater than in the dithiane analog, driven by n(O) → σ*(S–C) hyperconjugative delocalization [1].

Conformational analysis Anomeric effect Stereoelectronic effects

Procurement-Optimized Application Scenarios for 1,4-Oxathiane 4-oxide Based on Verified Differential Evidence


Lithium Metal Battery Electrolyte Formulation and Solvent Design

Based on the demonstrated superiority of 1,4-oxathiane (OTA) over 1,4-dioxane in weakly solvating electrolytes [1], procurement of 1,4-oxathiane 4-oxide is justified for research programs focused on lithium metal battery electrolyte development. The compound's S-oxide functionality offers additional polarity and potential redox activity beyond the parent sulfide, making it a candidate for advanced electrolyte formulations requiring modulated Li⁺ solvation and anion-driven SEI formation. Researchers investigating heteroatom-substitution strategies for stable Li metal anodes should prioritize this compound over 1,4-dioxane or other all-oxygen cyclic ethers [1].

Palladium and Platinum Coordination Chemistry and Homogeneous Catalyst Development

Crystallographic evidence confirms that 1,4-oxathiane ligands yield measurably longer Pd–S bond lengths (2.2595–2.2627 Å) compared to DMSO ligands (2.2307–2.2530 Å) [1]. This differential bonding character makes 1,4-oxathiane 4-oxide (and its parent sulfide) a ligand of choice for studies requiring weaker metal–sulfur binding, enhanced lability, or distinct trans-influence profiles. Procurement is recommended for coordination chemists developing Pd(II) or Pt(II) catalysts, studying ambivalent S/O-donor ligand behavior, or investigating structure–activity relationships in transition metal complexes [1].

Synthesis of Nucleoside Analogs and Heterocyclic Building Blocks for Medicinal Chemistry

1,4-Oxathiane 4-oxide is a documented precursor for Pummerer rearrangement to 3-acetoxy-1,4-oxathiane, a key intermediate in the synthesis of 1,4-oxathiane-derived purine nucleoside analogs [1]. The sulfoxide oxidation state is essential for this transformation; the parent sulfide cannot undergo the same Pummerer reaction without prior oxidation. Procurement is indicated for medicinal chemistry groups conducting SAR studies on heteroatom-substituted nucleosides, where direct comparison of oxathiane-, dithiane-, and dioxane-derived analogs is required to evaluate the impact of heteroatom composition on biological activity [1].

Conformational Analysis and Stereoelectronic Effect Studies in Sulfur Heterocycles

Computational evidence from structurally related 1,2-oxathiane S-oxides demonstrates that the axial conformational preference (ΔGax−eq = 4.08 kcal mol⁻¹) and anomeric effect magnitude (−44.57 kcal mol⁻¹) in oxathiane S-oxides significantly exceed those in dithiane and thiaselenane analogs [1]. This class-level inference supports procurement of 1,4-oxathiane 4-oxide for research programs investigating stereoelectronic effects, hyperconjugation, and conformational locking in six-membered sulfur heterocycles. The compound serves as an experimental and computational benchmark for quantifying O/S heteroatom substitution effects on ring conformation and reactivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Oxathiane 4-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.